molecular formula C22H28FN3O B2703544 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide CAS No. 1049386-43-7

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide

Katalognummer: B2703544
CAS-Nummer: 1049386-43-7
Molekulargewicht: 369.484
InChI-Schlüssel: PDHNPFQBJBKOJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, including substitutions and ring-opening reactions .

Wissenschaftliche Forschungsanwendungen

  • Radiochemistry and PET Imaging : [18F]p-MPPF is used for studying the serotonergic neurotransmission in both animal and human models using PET. It involves understanding the chemistry, radiochemistry, and metabolic profiles of this compound (Plenevaux et al., 2000). Similarly, another paper also highlights its use in PET imaging for 5-HT1A receptor study (Plenevaux et al., 2000).

  • Dopamine D(3) Receptor Ligands : The compound has been studied for its affinity towards dopamine D(3) receptors. Modifications in its structure have led to the identification of derivatives with significant binding affinity, making it useful for neuropharmacological research (Leopoldo et al., 2002).

  • Potential Brain Imaging Agent : [18F]p-MPPF derivatives have been synthesized for potential use as brain imaging agents in PET studies, providing insights into brain function and neurological disorders (Mou et al., 2009).

  • Dopamine D(4) Receptor Ligands : The compound's role as a high-affinity and selective dopamine D(4) receptor ligand is also explored, with structural modifications to enhance its pharmacological profile (Perrone et al., 2000).

  • Synthesis and Studies on Anti-dementia Drugs : Studies on the synthesis of [18F]FK960, a novel anti-dementia drug candidate, and its PET studies in conscious monkeys have been conducted, demonstrating the compound's potential in neuropharmacology (Murakami et al., 2002).

  • Dopamine Reuptake Inhibitor : Preparation of fluorine-18 labeled GBR 12909, a specific inhibitor of dopamine reuptake, highlights the compound's use in studying the dopamine system in the brain (Haka & Kilbourn, 1990).

  • Synthesis of Flunarizine : Research on the synthesis of flunarizine, a drug used for migraines and epilepsy, involves derivatives of [18F]p-MPPF, demonstrating its versatility in pharmaceutical chemistry (Shakhmaev et al., 2016).

  • Metabolite Identification in Novel Treatments : Identifying the metabolites of compounds like YM758, which is an If channel inhibitor being developed for stable angina and atrial fibrillation, involves understanding the metabolism of derivatives of [18F]p-MPPF (Umehara et al., 2009).

  • Crystallography and Biological Evaluation : Studies on the crystal structure and biological evaluation of derivatives of [18F]p-MPPF, such as the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been conducted, highlighting the compound's utility in structural biology and pharmacology (Sanjeevarayappa et al., 2015).

  • Syntheses and Antagonist Activity : The synthesis of derivatives of [18F]p-MPPF and their testing for antagonist activity against serotonin and other receptors demonstrates the compound's relevance in studying various neurotransmitter systems (Watanabe et al., 1992).

Wirkmechanismus

Target of Action

The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

Its irreversible binding to its targets suggests that once absorbed, it may have a prolonged effect .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to disruption in nucleotide synthesis and regulation of adenosine function.

Zukünftige Richtungen

Future research could involve further exploration of the biological activity of this compound and its derivatives. Structural modifications could potentially improve its potency and selectivity, leading to the development of useful pharmacological agents .

Eigenschaften

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-16-14-17(2)21(18(3)15-16)22(27)24-8-9-25-10-12-26(13-11-25)20-7-5-4-6-19(20)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHNPFQBJBKOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.